molecular formula C18H11NO2 B5709445 2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one CAS No. 18600-63-0

2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one

Cat. No.: B5709445
CAS No.: 18600-63-0
M. Wt: 273.3 g/mol
InChI Key: QLQWRJWAXTVBLQ-UHFFFAOYSA-N
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Description

2-Phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one is an organic compound with the molecular formula C₁₈H₁₁NO₂ and a molecular weight of 273.285 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused to an oxazine ring, and a phenyl group attached to the oxazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with phenyl isocyanate in the presence of a base, such as triethylamine, to form the desired oxazine ring . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

2-Phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its fused naphthalene-oxazine structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets and makes

Properties

IUPAC Name

2-phenylbenzo[g][3,1]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17(21-18)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQWRJWAXTVBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970029
Record name 2-Phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-63-0, 5471-95-4
Record name 2-Phenyl-4H-naphth[2,3-d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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